Optimizing pharmacotherapy in the elderly using modelling and simulation methods. Application to Bilastine 1:
Bilastine is a peripheral histamine H1-antagonist primarily used for treating seasonal allergic rhinitis and chronic spontaneous urticaria. It is classified as a second-generation antihistamine, designed to minimize central nervous system effects, thus reducing sedation compared to first-generation antihistamines. Bilastine exhibits a high selectivity for the H1 receptor, with a binding affinity of approximately in humans, making it effective in alleviating symptoms related to allergic reactions such as itching, sneezing, and nasal congestion .
The chemical structure of bilastine is denoted by the formula , with a molecular weight of approximately 463.6 daltons. Its unique design allows it to provide prolonged relief from allergy symptoms with a single daily dose .
Bilastine's mechanism of action involves the competitive inhibition of histamine at the H1 receptor sites. When histamine binds to these receptors during an allergic response, it triggers various physiological reactions, including vasodilation and increased vascular permeability. By blocking this interaction, bilastine effectively mitigates these responses .
The compound does not undergo significant metabolism in humans, which means it remains largely unchanged throughout its pharmacokinetic journey. Approximately 95% of bilastine is excreted unchanged in urine and feces, indicating minimal chemical transformation during its passage through the body .
Bilastine demonstrates potent antihistaminic activity, effectively inhibiting skin wheal and flare responses induced by histamine. In clinical studies, it has shown efficacy comparable to other antihistamines like cetirizine but with a better safety profile regarding sedation . The onset of action occurs within one hour of administration, and its effects can last up to 24 hours, allowing for once-daily dosing .
In addition to its primary antihistaminic properties, bilastine has been shown to improve the quality of life in patients suffering from allergic conditions by significantly reducing both ocular and nasal symptoms .
The synthesis of bilastine involves several key steps that typically include:
This multi-step synthetic route allows for the production of bilastine in a manner that maintains its purity and efficacy as an antihistamine .
Bilastine is primarily indicated for:
Additionally, ongoing research explores bilastine's potential applications in other allergic conditions beyond those currently approved .
Bilastine exhibits a favorable pharmacokinetic profile with minimal drug-drug interactions due to its non-metabolization by cytochrome P450 enzymes. It does not induce or inhibit significant metabolic pathways, allowing it to be safely co-administered with various medications including anticoagulants like rivaroxaban and apixaban without clinically relevant interactions .
Bilastine shares similarities with several other second-generation antihistamines but stands out due to its unique pharmacokinetic properties and minimal sedative effects. Below are some comparable compounds:
| Compound | Binding Affinity (Ki) | Sedation Level | Unique Features |
|---|---|---|---|
| Cetirizine | 200 nM | Moderate | Metabolized by liver; some sedation |
| Fexofenadine | 100 nM | Low | Limited CNS penetration; less effective on nasal congestion |
| Levocetirizine | 70 nM | Low | Active enantiomer of cetirizine |
| Desloratadine | 20 nM | Low | Active metabolite of loratadine |
Bilastine's unique profile includes high selectivity for peripheral H1 receptors and negligible central nervous system penetration which minimizes sedation risk. This makes it particularly suitable for patients who require effective allergy management without drowsiness .
Bilastine is a white crystalline powder with very low aqueous solubility, which has significant implications for its formulation and bioavailability. The solubility of bilastine has been systematically evaluated in a range of solvents and buffer systems.
Table 1. Solubility of Bilastine in Various Solvents and Buffers
| Solvent/Buffer | Solubility (μg/mL) or Qualitative Description | Reference |
|---|---|---|
| Water | Practically insoluble / 2.0 ± 1.5 μg/mL | [1] [2] |
| 0.1 N Hydrochloric acid (pH 1.2) | 3.9 ± 0.9 μg/mL | [1] |
| 6.8 Phosphate buffer | 8.5–19.5 μg/mL (depending on formulation) | [1] |
| Methanol | 119.4 ± 7.1 μg/mL (as solid dispersion) | [1] |
| Chloroform | ~30 mg/mL (approx. 30,000 μg/mL) | [3] |
| 4-Methylpyridine | 29 mg/mL (approx. 29,000 μg/mL) | [4] |
| Dimethyl sulfoxide | 1 mg/mL (approx. 1,000 μg/mL) | [4] |
| Acetonitrile | Practically insoluble | [2] |
| Acetone, isopropyl alcohol | Very slightly soluble | [2] |
Research findings indicate that the solubility of bilastine is highest in organic solvents such as methanol, chloroform, and 4-methylpyridine, while it is practically insoluble in water and acetonitrile. The use of hydrophilic carriers in solid dispersions can significantly enhance its solubility in aqueous media [1] [4] [3] [2].
Bilastine possesses both acidic and basic functional groups, resulting in distinct pKa values and a pH-dependent stability profile.
Table 2. pKa Values of Bilastine
| Functional Group | pKa Value | Reference |
|---|---|---|
| Strongest acidic group | 4.06 | [5] [6] |
| Strongest basic group | 9.43 | [5] [6] |
Table 3. Degradation Kinetics of Bilastine at Different pH and Temperatures
| pH | Temp (°C) | Rate Constant (k, min⁻¹) | Half-life (min) | Shelf-life (min) |
|---|---|---|---|---|
| 1.2 | Room | 6.11×10⁻⁴ | 1134.20 | 172.13 |
| 4.6 | Room | 7.4×10⁻³ | 93.64 | 14.18 |
| 7.4 | Room | 1.02×10⁻² | 69.3 | 10.5 |
| 8.0 | Room | 9.1×10⁻⁴ | 761.53 | 115.38 |
Bilastine is most stable in neutral to slightly alkaline conditions and at lower temperatures. The pH-rate profile demonstrates a minimum degradation rate at pH 4.6, with increased degradation under both acidic and basic conditions [7] [8].
Bilastine displays a well-defined melting point and characteristic thermal behavior:
Bilastine is known to exist in multiple crystalline and polymorphic forms, each with distinct physicochemical properties.
Table 4. Key Properties of Bilastine Polymorphs
| Polymorph | Melting Point (°C) | Stability | Notable Features | Reference |
|---|---|---|---|---|
| Form I | 200.3 | Most stable | Sharp DSC peak, specific XRD pattern | [9] [12] [13] |
| Form II | 205.2 | Less stable | Converts to Form I | [12] [13] |
| Form III | 197.0 | Least stable | Converts to Form I | [12] [13] |
| Hydrated | Variable | Form-dependent | Water loss on heating (TGA) | [10] |
Recent studies have elucidated the supramolecular arrangements and intermolecular interactions in bilastine polymorphs, highlighting the role of hydrogen bonding, van der Waals forces, and crystal packing in determining stability and solubility. The existence of multiple forms necessitates careful control during manufacturing to ensure consistent product quality [14] [10] [12] [13].
Irritant